The compound can be identified by its IUPAC name and is cataloged in chemical databases such as PubChem, where it is associated with the molecular formula and has a unique InChI key of . Its classification falls under the category of carboxamides, specifically those containing heterocyclic structures.
The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide can be achieved through several methods, primarily involving cycloaddition reactions. A common pathway includes the use of nitrile oxides and dipolarophiles in 1,3-dipolar cycloaddition reactions to form isoxazole derivatives.
This method has been reported to yield good results under mild conditions, often utilizing catalysts to enhance reaction efficiency .
The molecular structure of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide features:
The compound's canonical SMILES representation is CC1=CC(=NO1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3, which illustrates its complex connectivity . The presence of multiple functional groups contributes to its potential reactivity and biological activity.
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to develop derivatives with improved properties .
The mechanism of action for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with biological targets such as enzymes or receptors.
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings .
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide has several significant applications:
The versatility of this compound highlights its importance in both medicinal chemistry and synthetic organic chemistry .
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: